![molecular formula C25H29N5O6S B12303363 3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)
3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3,6,9,15-tétraazabicyclo[9.3.1]pentadèca-1(15),11,13-triène-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacétique est un composé macrocyclique complexe connu pour sa capacité à chélatiser les ions métalliques. Ce composé est particulièrement important dans le domaine de l'imagerie diagnostique, où il est utilisé comme ligand pour les agents de contraste IRM et TEP basés sur les ions métalliques essentiels .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 3,6,9,15-tétraazabicyclo[9.3.1]pentadèca-1(15),11,13-triène-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacétique implique plusieurs étapes. Une méthode courante commence avec la 1-acétyl-4-(bromoacétyl)morpholine pipérazine disponible dans le commerce, qui est dissoute dans de l'acétonitrile anhydre. Cette solution est ensuite ajoutée goutte à goutte à une suspension d'acétonitrile de 3,6,9,15-tétraazabicyclo[9.3.1]pentadèca-1(14),11(15),12-triène et de carbonate de potassium .
Méthodes de production industrielle
La production industrielle de ce composé implique généralement une synthèse à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour répondre aux exigences strictes de pureté du produit supérieures à 99 % .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3,6,9,15-tétraazabicyclo[9.3.1]pentadèca-1(15),11,13-triène-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacétique subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxygénés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule .
Applications de la recherche scientifique
L'acide 3,6,9,15-tétraazabicyclo[9.3.1]pentadèca-1(15),11,13-triène-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacétique a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme ligand en chimie de coordination pour former des complexes avec les ions métalliques.
Biologie : Il est utilisé dans l'étude des interactions des ions métalliques avec les molécules biologiques.
Médecine : Il sert d'agent de contraste en IRM et en TEP, améliorant la visibilité des structures internes.
Industrie : Il est utilisé dans la synthèse de divers agents chélateurs de métaux et d'outils de diagnostic .
Mécanisme d'action
Le mécanisme d'action de l'acide 3,6,9,15-tétraazabicyclo[9.3.1]pentadèca-1(15),11,13-triène-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacétique implique sa capacité à chélatiser les ions métalliques. Le composé forme des complexes stables avec les ions métalliques, qui peuvent ensuite être utilisés dans diverses applications diagnostiques et thérapeutiques. Les cibles moléculaires et les voies impliquées comprennent la coordination des ions métalliques aux atomes d'azote du cycle macrocyclique .
Applications De Recherche Scientifique
3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It is employed in the study of metal ion interactions with biological molecules.
Medicine: It serves as a contrast agent in MRI and PET imaging, enhancing the visibility of internal structures.
Industry: It is used in the synthesis of various metal-chelating agents and diagnostic tools .
Mécanisme D'action
The mechanism of action of 3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be used in various diagnostic and therapeutic applications. The molecular targets and pathways involved include the coordination of metal ions to the nitrogen atoms in the macrocyclic ring .
Comparaison Avec Des Composés Similaires
Composés similaires
3,6,9,15-tétraazabicyclo[9.3.1]pentadèca-1(15),11,13-triène, bromhydrate : Utilisé dans la synthèse d'agents de contraste.
3,6,9-tris(méthylènebutyl phosphonique acide)-3,6,9−15-tétraazabicyclo[9.3.1]pentadèca-1(15),11,13-triène : Étudié pour ses complexes avec Eu3+, Tb3+ et Gd3+.
Unicité
Ce qui distingue l'acide 3,6,9,15-tétraazabicyclo[9.3.1]pentadèca-1(15),11,13-triène-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacétique, c'est sa structure spécifique qui permet la formation de complexes métalliques très stables. Cette stabilité est cruciale pour son efficacité en tant qu'agent de contraste en imagerie diagnostique .
Propriétés
IUPAC Name |
2-[3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O6S/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOBASOXWBKMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
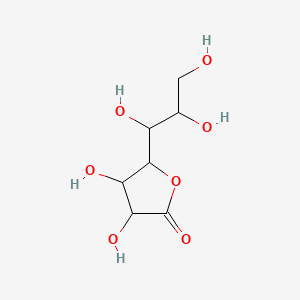

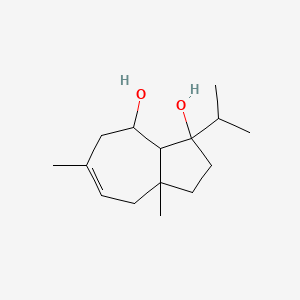

![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)
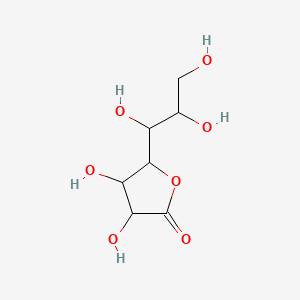
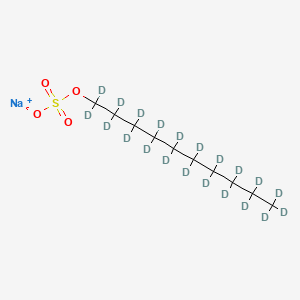
![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)
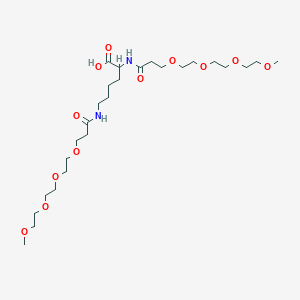
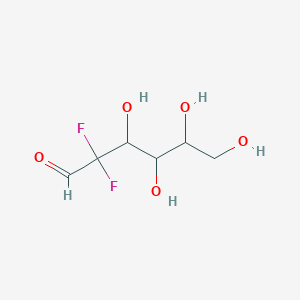

![benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12303359.png)
![[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid](/img/structure/B12303360.png)
![(3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B12303374.png)
